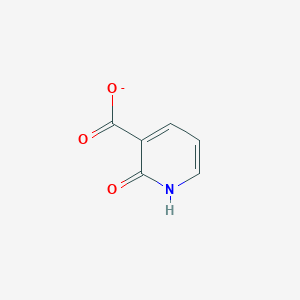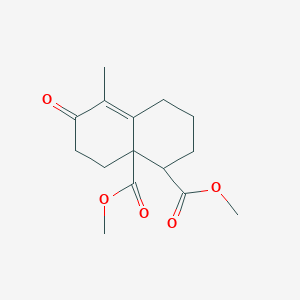
2-Hydroxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxynicotinic acid, specifically 6-hydroxynicotinic acid, is a monohydroxypyridine that is the 6-hydroxy derivative of nicotinic acid. It is a compound of interest due to its role in various biochemical pathways, particularly in the degradation of nicotinic acid by aerobic bacteria .
Preparation Methods
2-Hydroxynicotinic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of nicotinic acid. For instance, nicotinic acid can be converted to 6-hydroxynicotinate using nicotinate dehydrogenase, an enzyme found in certain Pseudomonas species . Another method involves the esterification of 5-hydroxynicotinic acid with ethanol in the presence of sulfuric acid, followed by refluxing and extraction .
Chemical Reactions Analysis
2-Hydroxynicotinic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Hydroxynicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyridine derivatives.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of drugs, pesticides, and intermediate chemicals.
Mechanism of Action
The mechanism of action of hydroxynicotinate involves its role as a substrate for specific enzymes. For example, 6-hydroxynicotinate 3-monooxygenase catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, with concomitant oxidation of NADH . This reaction involves the formation of a charge-transfer complex intermediate and the involvement of C4a-hydroperoxy-flavin and C4a-hydroxy-flavin intermediates .
Comparison with Similar Compounds
2-Hydroxynicotinic acid can be compared with other similar compounds such as:
Nicotinate (Nicotinic Acid): The parent compound from which hydroxynicotinate is derived.
2,5-Dihydroxypyridine: A product of the oxidation of hydroxynicotinate.
2,6-Dihydroxynicotinate: A further hydroxylated derivative of hydroxynicotinate.
This compound is unique due to its specific role in the degradation pathways of nicotinic acid and its involvement in various biochemical reactions that are not shared by all its derivatives.
Properties
Molecular Formula |
C6H4NO3- |
|---|---|
Molecular Weight |
138.1g/mol |
IUPAC Name |
2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)/p-1 |
InChI Key |
UEYQJQVBUVAELZ-UHFFFAOYSA-M |
SMILES |
C1=CNC(=O)C(=C1)C(=O)[O-] |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)
![2-[2,5-dimethoxy-4-(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372402.png)

![2-[7-(2-Thienyl)-2-naphthyl]thiophene](/img/structure/B372404.png)
![2-[3,5-bis(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372405.png)

![(8a-[(acetyloxy)methyl]-5-methyl-6-oxo-2,3,4,6,7,8-hexahydro-1(1H)-naphthalenyl)methyl acetate](/img/structure/B372409.png)
![7-allyl-7-methyloctahydronaphtho[1,8a-c]furan-8(3H)-one](/img/structure/B372410.png)

![2-[(butylsulfanyl)methylene]-5,5,8a-trimethyloctahydro-1(2H)-naphthalenone](/img/structure/B372414.png)

![{3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexen-1-yl}methyl benzoate](/img/structure/B372416.png)
![3,3-Dimethyl-2-[(phenylsulfinyl)methyl]-1-cyclohexene-1-carbaldehyde](/img/structure/B372417.png)
![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)
